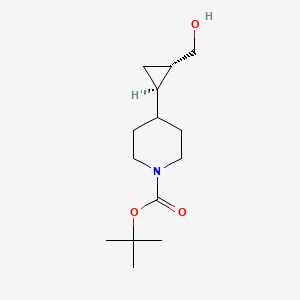

tert-Butyl 4-((1R,2S)-2-(hydroxymethyl)cyclopropyl)piperidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 4-[(1R,2S)-2-(hydroxymethyl)cyclopropyl]piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25NO3/c1-14(2,3)18-13(17)15-6-4-10(5-7-15)12-8-11(12)9-16/h10-12,16H,4-9H2,1-3H3/t11-,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXVMOVQTFNAUJP-VXGBXAGGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C2CC2CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)[C@H]2C[C@@H]2CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30720981 | |

| Record name | tert-Butyl 4-[(1R,2S)-2-(hydroxymethyl)cyclopropyl]piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30720981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1192063-94-7 | |

| Record name | tert-Butyl 4-[(1R,2S)-2-(hydroxymethyl)cyclopropyl]piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30720981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Base-Mediated Coupling Using Sodium Hydride in DMF

- Procedure: N-Boc-4-piperidinemethanol (860 mg, 4.0 mmol) is added to a suspension of 60% sodium hydride (160 mg, 4.0 mmol) in DMF (40 mL) at room temperature.

- After 20 minutes, 2-bromo-4-chloro-5-nitropyridine (949 mg, 4.0 mmol) is added in one portion.

- The mixture is stirred overnight at room temperature.

- Workup involves dilution with ether, washing with water, extraction, drying over sodium sulfate, concentration, and purification by silica gel chromatography.

- Yield: 62%

- Product: tert-butyl 4-((2-bromo-5-nitropyridin-4-yloxy)methyl)piperidine-1-carboxylate as a viscous pale yellow oil that solidifies on standing.

- Characterization: ^1H NMR and LCMS confirm structure and purity.

This method highlights the use of sodium hydride as a strong base to deprotonate the hydroxyl group enabling nucleophilic aromatic substitution on the bromonitropyridine derivative, introducing an ether linkage at the piperidine hydroxymethyl position.

Potassium tert-Butoxide Mediated Reaction in DMSO

- Procedure: Potassium tert-butoxide (6.2 g, 55.6 mmol) is added to a solution of tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate (10.0 g, 46.3 mmol) and tert-butyl 5-chloro-2,4-difluorobenzoate (12.6 g, 50.9 mmol) in DMSO (200 mL).

- Stirring at 20°C for 1 hour under inert atmosphere.

- Workup includes dilution with water, extraction with ethyl acetate, washing, drying, filtration, concentration, and silica gel chromatography purification.

- Yield: 60%

- Product: Target compound as a pale yellow liquid.

- LCMS: m/z 331.9 [M-111]+.

This approach uses a strong base to activate the hydroxyl group for nucleophilic aromatic substitution on a difluorobenzoate derivative, demonstrating mild temperature conditions and inert atmosphere to improve yield and selectivity.

Mitsunobu Reaction Using Di-isopropyl Azodicarboxylate and Triphenylphosphine

- Procedure: A mixture of 5-chloro-2-hydroxybenzonitrile (15 g), tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate (19 g), triphenylphosphine (42 g), and di-isopropyl azodicarboxylate (35 g) in tetrahydrofuran is stirred at room temperature for 24 hours.

- Concentration and silica gel chromatography yield tert-butyl 4-((4-chloro-2-cyanophenoxy)methyl)piperidine-1-carboxylate (17 g).

- Variations include use of toluene as co-solvent and temperature control from 0 to 35°C for 8-12 hours.

- Yield: Generally high, around 60-74% depending on substrate and conditions.

- Notes: The Mitsunobu reaction facilitates the formation of ether linkages between the piperidine hydroxymethyl group and phenolic substrates, preserving stereochemistry and allowing functional group tolerance.

This method is versatile and widely used for ether bond formation in complex molecules, including the preparation of substituted piperidine carbamates.

Carbamoylation Using Triphosgene and Triethylamine

- Procedure: 4-amino-5-chloro-2-methoxybenzaldehyde is reacted with triphosgene in toluene at 120°C for 2 hours to generate an intermediate.

- This intermediate is then reacted with tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate and triethylamine in tetrahydrofuran at 70°C for 2 hours.

- Purification by silica gel chromatography yields tert-butyl 4-[(2-chloro-4-formyl-5-methoxy-phenyl)carbamoyloxymethyl]piperidine-1-carboxylate.

- Yield: 74%

- Characterization: ^1H NMR and LCMS data confirm product identity.

This method introduces carbamate and amide functionalities onto the piperidine ring via reaction with triphosgene, providing a route to further functionalized derivatives.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Yield (%) | Product Type/Notes |

|---|---|---|---|

| Sodium hydride in DMF | N-Boc-4-piperidinemethanol, NaH, 2-bromo-4-chloro-5-nitropyridine, RT overnight | 62 | Ether linkage formation, nucleophilic aromatic substitution |

| Potassium tert-butoxide in DMSO | tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate, tert-butyl 5-chloro-2,4-difluorobenzoate, 20°C, 1h, inert atmosphere | 60 | Nucleophilic aromatic substitution, mild conditions |

| Mitsunobu reaction | DIAD, triphenylphosphine, tetrahydrofuran/toluene, 0-35°C, 8-24h | 60-74 | Ether bond formation, stereochemistry retention |

| Carbamoylation with triphosgene | 4-amino-5-chloro-2-methoxybenzaldehyde, triphosgene, triethylamine, 70-120°C | 74 | Carbamate and amide formation on piperidine ring |

Research Findings and Considerations

- The stereochemistry of the cyclopropyl substituent ((1R,2S) configuration) is critical for biological activity and must be carefully controlled during synthesis.

- The use of protecting groups such as tert-butyl carbamate (Boc) on the piperidine nitrogen enhances selectivity and avoids side reactions.

- Base-mediated nucleophilic aromatic substitution reactions are efficient for introducing aromatic substituents onto the hydroxymethyl group.

- Mitsunobu reactions provide a mild and stereospecific method for ether bond formation, suitable for complex molecule synthesis.

- Reaction conditions such as temperature, solvent choice, and inert atmosphere significantly impact yields and purity.

- Purification is typically achieved by silica gel chromatography using gradients of ethyl acetate/hexane or petroleum ether/ethyl acetate.

Chemical Reactions Analysis

Functionalization of the Hydroxymethyl Group

The hydroxymethyl substituent on the cyclopropane undergoes nucleophilic substitution and Mitsunobu reactions:

-

Ether Formation : Reaction with bromo-nitro-pyridines (e.g., 2-bromo-4-chloro-5-nitropyridine) using NaH/DMF yields pyridyl ether derivatives .

-

Mitsunobu Reaction : DIAD and triphenylphosphine facilitate coupling with phenolic substrates (e.g., 5-chloro-2-hydroxybenzonitrile) in THF .

Boc Deprotection and Subsequent Transformations

The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions to generate a free piperidine intermediate, enabling further derivatization:

-

Deprotection : Treatment with HCl (4M in dioxane) or TFA quantitatively removes the Boc group .

-

Applications : The deprotected piperidine serves as a scaffold for synthesizing kinase inhibitors or antimicrobial agents .

Oxidation and Esterification

The hydroxymethyl group is oxidized to a carbonyl or esterified for enhanced reactivity:

-

Esterification : Reaction with acyl chlorides (e.g., acetyl chloride) forms esters under mild conditions .

Suzuki-Miyaura Coupling

While not directly reported for this compound, analogous tert-butyl piperidine-boronate esters undergo cross-coupling with aryl halides. For example:

-

General Procedure : tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate reacts with bromo-nitrobenzenes under Pd catalysis .

Stability and Storage

This compound’s reactivity is dominated by its stereochemically complex cyclopropane ring and versatile hydroxymethyl group, enabling applications in medicinal chemistry and materials science. Further studies should explore its catalytic asymmetric synthesis and bioactivity.

Scientific Research Applications

Anticonvulsant Activity

Research has indicated that compounds structurally related to tert-butyl 4-((1R,2S)-2-(hydroxymethyl)cyclopropyl)piperidine-1-carboxylate may exhibit anticonvulsant properties. This is particularly relevant in the context of developing new treatments for epilepsy and seizure disorders. The structural similarity to known anticonvulsants suggests potential efficacy in this area .

Neuropharmacological Studies

Given its piperidine structure, this compound may interact with neurotransmitter systems, making it a candidate for neuropharmacological studies. Investigations into its effects on neurotransmitter release and receptor modulation could pave the way for novel therapeutic agents targeting neurological conditions .

Structure-Activity Relationship (SAR) Studies

The compound serves as an important scaffold for SAR studies aimed at enhancing biological activity while reducing side effects. Variations in substituents on the piperidine ring or the cyclopropane moiety can lead to significant changes in pharmacological profiles, offering insights into drug design strategies .

Case Studies and Research Findings

Mechanism of Action

The mechanism by which tert-Butyl 4-((1R,2S)-2-(hydroxymethyl)cyclopropyl)piperidine-1-carboxylate exerts its effects involves its interaction with specific molecular targets. The hydroxymethyl group may form hydrogen bonds with active sites in enzymes or receptors, while the piperidine ring and cyclopropyl group provide steric and electronic effects that influence binding affinity and selectivity.

Comparison with Similar Compounds

Structural and Functional Differences

Key analogs include:

tert-Butyl cis-3-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate (CAS 159635-49-1) Molecular Formula: C₁₂H₂₀FNO₃ Key Features: Fluorine atom at position 3 and hydroxymethyl at position 4 on the piperidine ring.

tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate Molecular Formula: C₁₁H₂₁NO₃ Key Features: Hydroxymethyl directly attached to the piperidine ring. Impact: Lacks cyclopropane rigidity, increasing conformational flexibility and aqueous solubility.

4-[(1R,2R)-2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]piperidine-1-carboxylate Molecular Formula: C₁₈H₃₀BNO₄ Key Features: Cyclopropane substituted with a boronate ester. Impact: Boronate enables participation in Suzuki-Miyaura cross-coupling reactions, expanding synthetic utility.

Physicochemical Properties

Biological Activity

Chemical Identity and Properties

tert-Butyl 4-((1R,2S)-2-(hydroxymethyl)cyclopropyl)piperidine-1-carboxylate, with the CAS number 1192063-94-7, has a molecular formula of C14H25NO3 and a molecular weight of 255.35 g/mol. This compound features a piperidine ring substituted with a cyclopropyl group and a hydroxymethyl moiety, which contributes to its biological activity.

Biological Activity

The biological activity of this compound has been explored in various studies, indicating potential therapeutic applications. Here are key findings:

-

Anticancer Activity

The compound exhibits significant antiproliferative effects against various cancer cell lines. In particular, it has shown activity against ITK (Interleukin-2-inducible T-cell kinase) and BTK (Bruton’s tyrosine kinase) cell lines, which are crucial targets in cancer therapy. Compounds with similar structural features have been noted for their ability to inhibit these kinases, suggesting that tert-butyl 4-((1R,2S)-2-(hydroxymethyl)cyclopropyl)piperidine-1-carboxylate may also possess similar properties . -

Mechanism of Action

The mechanism by which this compound exerts its biological effects is likely related to its interaction with specific protein targets involved in cell signaling pathways. Studies indicate that compounds with piperidine and cyclopropyl structures can modulate kinase activity, leading to altered cellular responses in cancer cells . -

Pharmacokinetics and Toxicology

Preliminary pharmacokinetic studies suggest that this compound has favorable absorption characteristics and metabolic stability. However, comprehensive toxicological evaluations are necessary to ascertain safety profiles for potential therapeutic use .

Case Study 1: Inhibition of Kinase Activity

In a study focusing on the structure-activity relationship of piperidine derivatives, tert-butyl 4-((1R,2S)-2-(hydroxymethyl)cyclopropyl)piperidine-1-carboxylate was identified as a potent inhibitor of ITK and BTK in vitro. The compound demonstrated IC50 values comparable to established inhibitors, highlighting its potential as a lead compound for further development .

Case Study 2: Antiproliferative Effects

Another investigation assessed the antiproliferative effects of various derivatives on Jurkat and Ramos cell lines. The results indicated that modifications to the piperidine core significantly impacted biological activity, with tert-butyl 4-((1R,2S)-2-(hydroxymethyl)cyclopropyl)piperidine-1-carboxylate showing promising results in reducing cell viability at low micromolar concentrations .

Data Table: Summary of Biological Activity

Q & A

Basic Question: What are the recommended safety protocols for handling tert-butyl 4-((1R,2S)-2-(hydroxymethyl)cyclopropyl)piperidine-1-carboxylate in laboratory settings?

Methodological Answer:

- Respiratory Protection : Use NIOSH/CEN-certified respirators (e.g., P95 for low exposure; OV/AG/P99 for higher concentrations) to mitigate inhalation risks .

- Skin Protection : Wear chemical-resistant gloves and full-body protective clothing to prevent dermal exposure. In case of contact, immediately wash with soap and water and seek medical advice if irritation persists .

- Storage : Store in a cool, dry, well-ventilated area away from incompatible materials. Avoid exposure to heat or open flames, as combustion may release toxic fumes .

- First Aid : For accidental ingestion, rinse the mouth with water but do not induce vomiting. For eye exposure, flush with water for several minutes and remove contact lenses if present .

Basic Question: How can researchers confirm the structural identity and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to verify the stereochemistry of the cyclopropyl and hydroxymethyl groups. Compare spectral data with published analogs (e.g., tert-butyl piperidine derivatives) .

- High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water gradient) to assess purity ≥95% .

- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS, expecting [M+H] at m/z corresponding to CHNO (exact mass calculated: 281.20) .

Intermediate Question: What synthetic routes are commonly employed to prepare this compound, and how can reaction yields be optimized?

Methodological Answer:

- Key Steps :

- Cyclopropane Ring Formation : Use Simmons-Smith conditions (Zn/Cu couple with CHI) or transition-metal-catalyzed cyclopropanation to install the (1R,2S)-cyclopropyl group .

- Piperidine Functionalization : Introduce the hydroxymethyl group via nucleophilic substitution or reductive amination under inert atmosphere .

- Optimization Strategies :

Advanced Question: How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, stability) of this compound?

Methodological Answer:

- Solubility Analysis : Perform shake-flask experiments in buffers (pH 1–7.4) and organic solvents (DMSO, ethanol) using UV-Vis spectroscopy or gravimetry .

- Stability Studies : Conduct accelerated degradation tests under stress conditions (e.g., 40°C/75% RH for 4 weeks) and monitor via HPLC. Note discrepancies between experimental data and SDS claims .

- Thermal Analysis : Differential Scanning Calorimetry (DSC) determines melting points and decomposition temperatures, which may vary due to polymorphic forms .

Advanced Question: What experimental approaches are suitable for evaluating the compound's stereochemical integrity in biological assays?

Methodological Answer:

- Chiral Chromatography : Use Chiralpak® columns (e.g., IA or IB) with heptane/isopropanol mobile phases to separate enantiomers and confirm (1R,2S) configuration .

- X-ray Crystallography : Co-crystallize the compound with a chiral resolving agent (e.g., tartaric acid) to determine absolute configuration .

- Biological Testing : Compare activity of enantiomers in receptor-binding assays (e.g., SPR or ITC) to correlate stereochemistry with pharmacological effects .

Advanced Question: How can researchers assess the compound's metabolic stability and potential toxicity in preclinical studies?

Methodological Answer:

- In Vitro Metabolism : Use liver microsomes (human/rat) and LC-MS/MS to identify metabolites. Monitor cytochrome P450 inhibition to predict drug-drug interactions .

- Ames Test : Evaluate mutagenicity in Salmonella typhimurium strains TA98/TA100, following OECD guidelines .

- Acute Toxicity : Administer graded doses in rodent models (OECD 423) and monitor clinical signs (e.g., respiratory distress, neurotoxicity) for 14 days .

Advanced Question: What strategies mitigate instability of the hydroxymethylcyclopropyl group under acidic or oxidative conditions?

Methodological Answer:

- Protective Groups : Temporarily replace the hydroxymethyl group with a tert-butyldimethylsilyl (TBS) ether during synthesis to prevent oxidation .

- Buffered Conditions : Perform reactions in phosphate-buffered (pH 7) or non-polar solvents (e.g., dichloromethane) to avoid acid-catalyzed ring-opening .

- Antioxidants : Add 0.1% w/v ascorbic acid or BHT to storage solutions to inhibit radical-mediated degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.